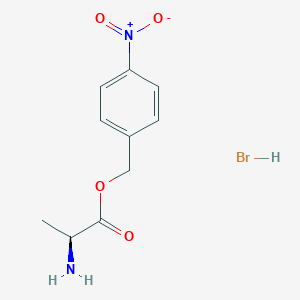

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide” is a compound with the molecular formula C10H13BrN2O4 and a molecular weight of 305.12 g/mol . It is an amino acid derivative .

Synthesis Analysis

While specific synthesis methods for “(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide” were not found, similar compounds such as “Methyl (2S)-2-Aminopropanoate Hydrochloride” are used as intermediates for the synthesis of various amino acids, peptides, and pharmaceuticals . They are also used as starting materials for the production of other fine chemicals .

科学的研究の応用

Peptide Synthesis

H-Ala-p-nitrobenzyl ester HBr is a peptide synthesis reagent that is used in the production of peptides . It reacts with glycine to form an ethoxyacetylene and can be used to synthesize alanine-containing peptides .

Biochemical Research

This compound is used in biochemical research, particularly in the study of signaling pathways . It’s used in the study of proteases, apoptosis, chromatin/epigenetics, metabolism, MAPK signaling, and tyrosine kinase .

Pharmaceutical Industry

In the pharmaceutical industry, esterases are commonly used . The methods for obtaining new esterases mainly include mining existing natural biological resources such as extreme environment organisms, isolated bacterial genomes, and uncultured metagenomes . H-Ala-p-nitrobenzyl ester HBr, being an esterase, can be used in these processes.

Food Industry

Esterases, including H-Ala-p-nitrobenzyl ester HBr, are commonly used in the food industry . They are used in the production of certain food products, contributing to their flavor, aroma, and other characteristics .

Agricultural Industry

In the agricultural industry, esterases are used for various purposes . They are used in the production of biopesticides, biofertilizers, and other bio-based products .

Chemical Industry

Esterases are used in the chemical industry for various applications . They are used in the production of certain chemicals, in waste treatment processes, and in other industrial applications .

作用機序

Target of Action

This compound is primarily used as a reagent in the synthesis of peptides . Therefore, its primary targets would be the amino acids or peptides that it is reacting with during the synthesis process.

Mode of Action

The compound reacts with glycine to form an ethoxyacetylene and can be used to synthesize alanine-containing peptides . The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of glycine attacks the carbonyl carbon of ethoxyacetylene .

Result of Action

The primary result of this compound’s action is the synthesis of alanine-containing peptides . These peptides could have a variety of molecular and cellular effects depending on their specific structures and functions.

特性

IUPAC Name |

(4-nitrophenyl)methyl (2S)-2-aminopropanoate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.BrH/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFKXOAGURTONY-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

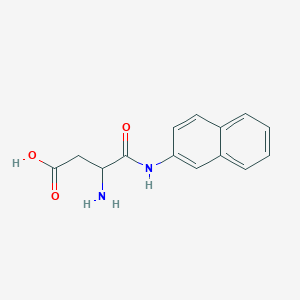

![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)

![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)